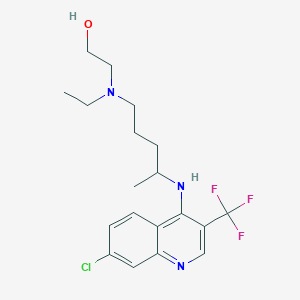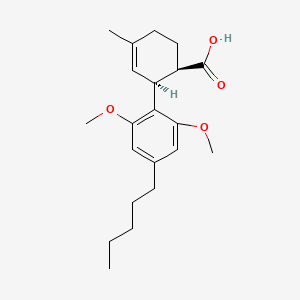
(1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclohexene ring substituted with a carboxylic acid group, a dimethoxyphenyl group, and a pentyl chain, making it a unique molecule with interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the carboxylic acid group: This step often involves the oxidation of an alkyl group to a carboxylic acid using reagents such as potassium permanganate or chromium trioxide.
Attachment of the dimethoxyphenyl group: This can be done through a Friedel-Crafts alkylation reaction using a suitable catalyst like aluminum chloride.
Addition of the pentyl chain: This step may involve a Grignard reaction or another alkylation method.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as acid chlorides or esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reagents like lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Acid chlorides, esters.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying the effects of substituted cyclohexene derivatives on biological systems.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of (1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2S)-2-(2,6-dimethoxyphenyl)-4-methylcyclohex-3-ene-1-carboxylic acid: Lacks the pentyl chain, which may affect its chemical properties and biological activity.
(1R,2S)-2-(4-pentylphenyl)-4-methylcyclohex-3-ene-1-carboxylic acid: Lacks the methoxy groups, which may influence its reactivity and interactions with biological targets.
Uniqueness
(1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carboxylic acid is unique due to the presence of both the dimethoxyphenyl group and the pentyl chain, which contribute to its distinct chemical and biological properties. These structural features may enhance its potential as a therapeutic agent or a chemical intermediate in various applications.
Eigenschaften
Molekularformel |
C21H30O4 |
|---|---|
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
(1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C21H30O4/c1-5-6-7-8-15-12-18(24-3)20(19(13-15)25-4)17-11-14(2)9-10-16(17)21(22)23/h11-13,16-17H,5-10H2,1-4H3,(H,22,23)/t16-,17+/m1/s1 |
InChI-Schlüssel |
YSDPRXJNHURPOZ-SJORKVTESA-N |
Isomerische SMILES |
CCCCCC1=CC(=C(C(=C1)OC)[C@H]2C=C(CC[C@H]2C(=O)O)C)OC |
Kanonische SMILES |
CCCCCC1=CC(=C(C(=C1)OC)C2C=C(CCC2C(=O)O)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


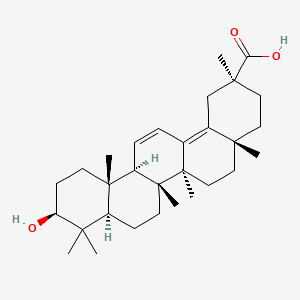

![1-Benzyl-4-bicyclo[1.1.1]pent-1-yl-piperazine](/img/structure/B15293126.png)
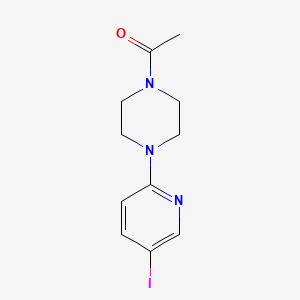
![[2-Bromo-3-fluoro-5-(trifluoromethyl)phenyl]methanol](/img/structure/B15293133.png)
![methyl (5Z)-5-ethylidene-4-[2-[(2Z)-2-[5-methoxycarbonyl-4-(2-methoxy-2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]ethoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B15293136.png)
![[(2R,3R,4R,5R)-5-(6-benzamidopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxy-oxophosphanium](/img/structure/B15293141.png)
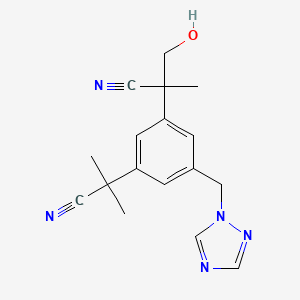

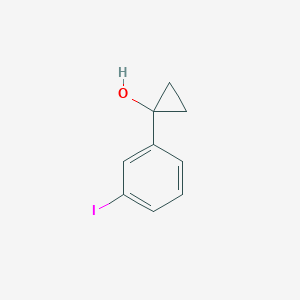
![(2S)-2-amino-3-[4-[4-[2-hydroxy-2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetyl]oxy-3,5-diiodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B15293178.png)
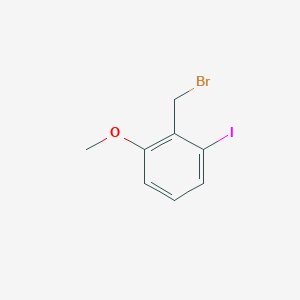
![4-(3,5-dichloroanilino)-2-(pyrrolidin-3-ylamino)-6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B15293194.png)
